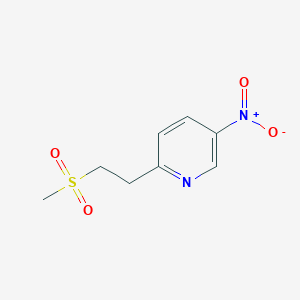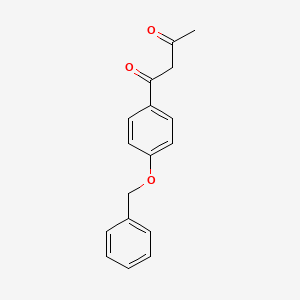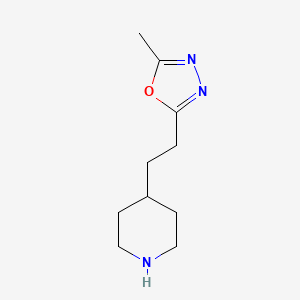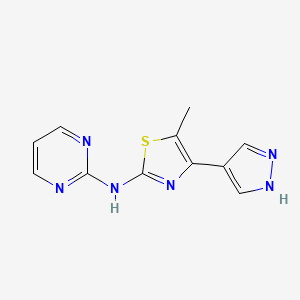
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a methylsulfonyl group attached to an ethyl chain at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of the methylsulfonyl group. One common method involves the nitration of 2-ethylpyridine to form 2-ethyl-5-nitropyridine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like iron powder in acetic acid or catalytic hydrogenation can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its interaction with target molecules.
類似化合物との比較
Similar Compounds
2-(Methylsulfonyl)ethanol: This compound has a similar methylsulfonyl group but lacks the nitro group and pyridine ring.
2-(Methylsulfonyl)ethylamine: Similar structure but with an amine group instead of a nitro group.
5-Nitropyridine-2-carboxylic acid: Contains a nitro group at the 5-position but has a carboxylic acid group instead of a methylsulfonyl group.
Uniqueness
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine is unique due to the combination of the nitro and methylsulfonyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H10N2O4S |
|---|---|
分子量 |
230.24 g/mol |
IUPAC名 |
2-(2-methylsulfonylethyl)-5-nitropyridine |
InChI |
InChI=1S/C8H10N2O4S/c1-15(13,14)5-4-7-2-3-8(6-9-7)10(11)12/h2-3,6H,4-5H2,1H3 |
InChIキー |
LYZDHOFXEXCKQA-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCC1=NC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)
![4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)

![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)


![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
